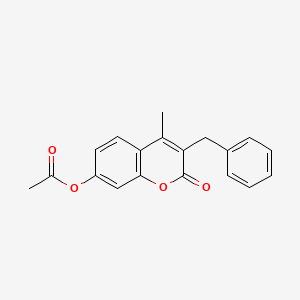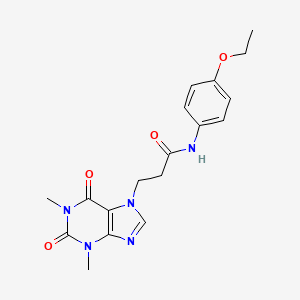
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of chromone derivatives, characterized by a fused benzopyranone ring system.
- The compound’s structure includes a chromone core (2H-chromen-2-one) with a benzyl group at position 3 and a methyl group at position 4.
- The acetate functional group is attached to the chromone ring, specifically at position 7.
- This compound exhibits interesting biological and pharmacological properties due to its unique structure.
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate: is a chemical compound with the molecular formula CHO.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the condensation of a benzaldehyde derivative (bearing the benzyl group) with a chromone derivative (bearing the methyl group) under suitable conditions.
Chemical Reactions Analysis
Reactivity: 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve mild oxidants like hydrogen peroxide or stronger ones like chromic acid.
Major Products: The products formed depend on the reaction type. Oxidation could yield carboxylic acids, while reduction might lead to alcohols or amines.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic modifications.
Biology and Medicine: Investigations focus on its potential as an anticancer agent, anti-inflammatory compound, or enzyme inhibitor.
Industry: Limited applications in pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets include enzymes, receptors, or signaling pathways affected by the compound.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other chromone derivatives, such as flavonoids, coumarins, and related acetates.
Uniqueness: The combination of benzyl, methyl, and acetate groups at specific positions makes this compound distinctive.
Properties
Molecular Formula |
C19H16O4 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C19H16O4/c1-12-16-9-8-15(22-13(2)20)11-18(16)23-19(21)17(12)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3 |
InChI Key |
LKJYNIPVEOPGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11162554.png)
![2-methyl-3-phenoxy-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one](/img/structure/B11162565.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11162567.png)
![N-(3-methoxyphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11162575.png)
![3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone](/img/structure/B11162588.png)
![ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11162592.png)
![1-{[1-(4-methylphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N~4~-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B11162595.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B11162601.png)
![N~1~-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11162612.png)
![8-methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11162620.png)

![N-cyclohexyl-2-{[(phenylsulfonyl)acetyl]amino}benzamide](/img/structure/B11162636.png)
![4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one](/img/structure/B11162640.png)
![Ethyl 1-{[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}piperidine-4-carboxylate](/img/structure/B11162641.png)
